N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by a piperidine ring substituted with a diphenylpropyl group and a phenyl group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea typically involves the reaction of piperidine derivatives with appropriate phenyl and diphenylpropyl reagents. One common method includes the use of N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides and N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as the CCR5 chemokine receptor. By binding to this receptor, the compound can modulate its activity, potentially leading to therapeutic effects in conditions like HIV .
Comparison with Similar Compounds
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
821008-04-2 |
---|---|
Molecular Formula |
C30H35N3O |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3-phenyl-1-prop-2-enylurea |
InChI |
InChI=1S/C30H35N3O/c1-2-21-33(30(34)31-27-16-10-5-11-17-27)28-18-22-32(23-19-28)24-20-29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h2-17,28-29H,1,18-24H2,(H,31,34) |
InChI Key |
GQOOTJLFAHNWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.